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Compound of Interest

Compound Name: Pimelic Diphenylamide 106

Cat. No.: B1682606 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

enzymatic selectivity of Pimelic Diphenylamide 106, with supporting data and experimental

context.

Pimelic Diphenylamide 106 (also known as RGFA-8 or TC-H 106) is a potent, slow, tight-

binding inhibitor of Class I histone deacetylases (HDACs).[1][2][3][4] Its selectivity within the

HDAC family, particularly its preference for HDAC3, has made it a valuable tool in preclinical

research, notably in studies related to neurodegenerative diseases.[1][2] This guide provides a

comparative analysis of the cross-reactivity of Pimelic Diphenylamide 106 with other

enzymes, offering a resource for researchers designing experiments and interpreting results.

HDAC Isoform Selectivity Profile
Pimelic Diphenylamide 106 demonstrates marked selectivity for Class I HDACs (HDAC1,

HDAC2, and HDAC3) over Class II HDACs.[1][2] The inhibitory activity is characterized by

slow-on/slow-off binding kinetics, which results in a time-dependent increase in potency and

prolonged target engagement.[1][5]

Below is a summary of the inhibitory activity of Pimelic Diphenylamide 106 and other selected

Class I HDAC inhibitors against key HDAC isoforms.
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Compound Class
HDAC1
(IC50/Ki,
nM)

HDAC2
(IC50/Ki,
nM)

HDAC3
(IC50/Ki,
nM)

Notes

Pimelic

Diphenylamid

e 106

Class I

Selective

150 (IC50) /

148 (Ki)[1][3]

[4]

760 (IC50) /

~102 (Ki)[1]

[3][4]

370 (IC50) /

14 (Ki)[1][3]

[4]

Slow, tight-

binding

inhibitor with

a preference

for HDAC3.

No activity

against Class

II HDACs.[1]

[2]

Entinostat

(MS-275)

Class I

Selective

Low nM

(MEC50)

Low µM

(MEC50)

Low µM

(MEC50)

Selective for

Class I

HDACs, with

highest

potency for

HDAC1.

Mocetinostat

(MGCD0103)

Class I/IV

Selective
150 (IC50) 290 (IC50) 1660 (IC50)

Potent

against Class

I and IV

HDACs.

RGFP966
HDAC3

Selective

>15,000

(IC50)

>15,000

(IC50)
80 (IC50)

Highly

selective for

HDAC3 over

other HDAC

isoforms.
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Suberoylanili

de

Hydroxamic

Acid (SAHA)

Pan-HDAC

Inhibitor
17.3 (IC50) - 24.1 (IC50)

A pan-HDAC

inhibitor with

a fast-on/fast-

off binding

mechanism,

used as a

comparator.

[1]

Note: IC50 and Ki values can vary depending on the assay conditions, such as pre-incubation

time. The slow-binding nature of Pimelic Diphenylamide 106 means that its apparent potency

(IC50) increases with longer pre-incubation times with the enzyme.[1]

Cross-Reactivity with Other Enzyme Classes
A comprehensive, broad-panel screening of Pimelic Diphenylamide 106 against a diverse

range of non-HDAC enzyme classes (e.g., kinases, proteases, phosphatases) is not publicly

available at the time of this publication. The primary focus of published research has been on

its selectivity within the HDAC family.

While a study on a structurally related pimelic diphenylamide, HDACi 4b, also focused on its

HDAC selectivity, it did not provide a broad off-target enzyme profile.[5][6][7] The lack of such

data represents a significant knowledge gap. Researchers should exercise caution when

interpreting cellular phenotypes resulting from treatment with Pimelic Diphenylamide 106, as

potential off-target effects on other enzyme systems cannot be ruled out without explicit testing.

Signaling Pathway and Experimental Workflow
To provide a better understanding of the context in which Pimelic Diphenylamide 106 acts,

the following diagrams illustrate the general signaling pathway of HDACs and a typical

experimental workflow for assessing enzyme inhibition.
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Caption: A simplified diagram of the role of HDACs in gene regulation.

Enzyme Inhibition Assay Workflow
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Caption: A general workflow for an in vitro enzyme inhibition assay.
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Experimental Protocols
The following are generalized protocols for in vitro enzyme inhibition assays, which can be

adapted for assessing the cross-reactivity of compounds like Pimelic Diphenylamide 106.

Histone Deacetylase (HDAC) Inhibition Assay
This protocol is based on the use of a fluorogenic substrate.

Reagent Preparation:

Prepare a stock solution of Pimelic Diphenylamide 106 in DMSO.

Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) to the

desired concentration in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7

mM KCl, 1 mM MgCl2).

Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

Prepare a developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the

HDAC reaction).

Assay Procedure:

Add the diluted Pimelic Diphenylamide 106 solution to the wells of a 96-well plate at

various concentrations. Include a DMSO-only control.

Add the diluted HDAC enzyme to the wells.

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 1-3 hours) at 37°C to

allow for slow binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction and develop the signal by adding the developer solution.
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Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).

Data Analysis:

Calculate the percentage of inhibition for each concentration of Pimelic Diphenylamide
106 relative to the DMSO control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

General Kinase Inhibition Assay (Example: ADP-Glo™
Assay)
This protocol outlines a common method for assessing kinase inhibition.

Reagent Preparation:

Prepare a stock solution of the test compound (e.g., Pimelic Diphenylamide 106) in

DMSO.

Prepare the kinase reaction buffer, kinase-enzyme solution, and substrate solution

according to the manufacturer's instructions.

Assay Procedure:

Add the test compound at various concentrations to the wells of a 384-well plate.

Add the kinase and substrate solution to the wells.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and

luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
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Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of kinase activity relative to a no-inhibitor control.

Determine the IC50 value by plotting the percentage of activity against the inhibitor

concentration.

General Protease Inhibition Assay (Example: FRET-
based Assay)
This protocol describes a general method for measuring protease inhibition.

Reagent Preparation:

Prepare a stock solution of the test compound in DMSO.

Dilute the protease to a working concentration in an appropriate assay buffer.

Prepare a FRET-based protease substrate in the assay buffer.

Assay Procedure:

Dispense the test compound at various concentrations into a 96-well plate.

Add the diluted protease to the wells and pre-incubate for a short period.

Initiate the reaction by adding the FRET substrate.

Monitor the increase in fluorescence over time using a fluorescence plate reader at the

appropriate excitation and emission wavelengths for the FRET pair.

Data Analysis:

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor

concentration.

Calculate the percentage of inhibition compared to the no-inhibitor control.
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Determine the IC50 value from the dose-response curve.

Conclusion
Pimelic Diphenylamide 106 is a highly selective inhibitor of Class I HDACs, with a notable

preference for HDAC3. Its slow, tight-binding mechanism distinguishes it from pan-HDAC

inhibitors like SAHA. While its selectivity within the HDAC family is well-documented, a

comprehensive understanding of its cross-reactivity with other enzyme classes is currently

lacking in the public domain. Researchers utilizing this compound should be mindful of this

data gap and may consider conducting broader selectivity profiling to fully characterize its

pharmacological effects in their specific experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682606#cross-reactivity-of-pimelic-diphenylamide-
106-with-other-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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